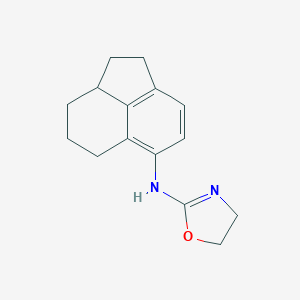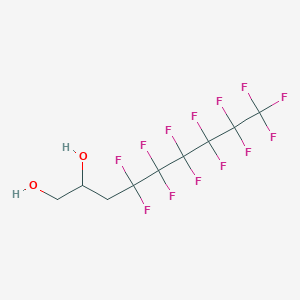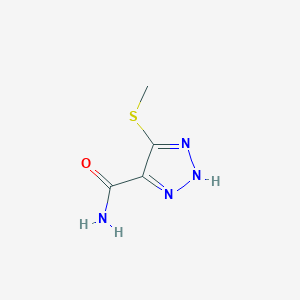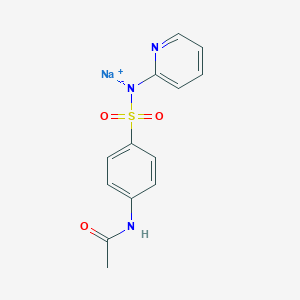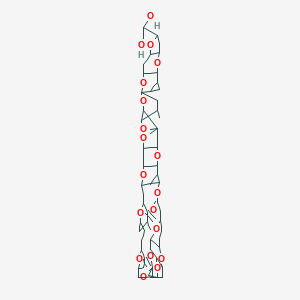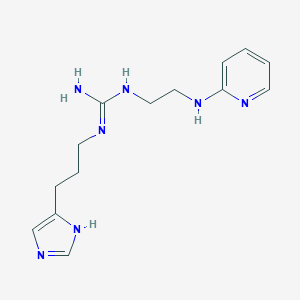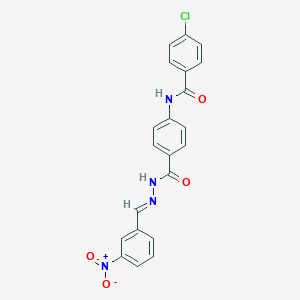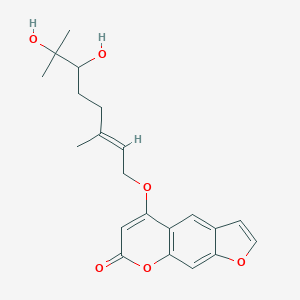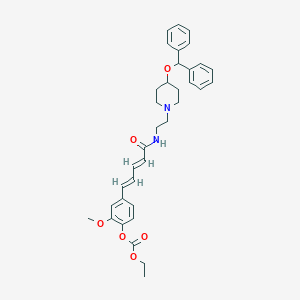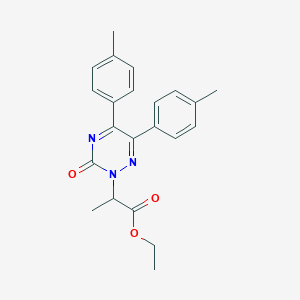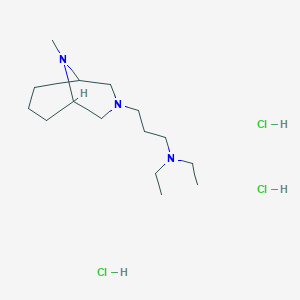
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMAP or DMF. This compound is a tertiary amine that is used as a catalyst in various chemical reactions. The unique structure of DMAP makes it an effective catalyst for a wide range of chemical reactions. In
作用机制
DMAP catalyzes reactions by acting as a nucleophilic catalyst. It forms a complex with the substrate and helps to activate it towards the reaction. The amine group of DMAP acts as a Lewis base and coordinates with the substrate. The nitrogen lone pair of electrons helps to stabilize the intermediate and facilitate the reaction.
生化和生理效应
DMAP has no known biochemical or physiological effects. It is not used as a drug and is not ingested by humans or animals. It is only used in chemical reactions in the laboratory.
实验室实验的优点和局限性
The advantages of using DMAP as a catalyst are that it is a highly effective catalyst for a wide range of chemical reactions. It is also relatively inexpensive and easy to obtain. The limitations of using DMAP are that it is toxic and should be handled with care. It can also be difficult to remove from the reaction mixture, which can lead to contamination of the product.
未来方向
There are several future directions for the use of DMAP in scientific research. One direction is to explore its use in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its use in the synthesis of new materials, such as polymers and nanoparticles. Finally, there is potential for the development of new catalysts based on the structure of DMAP. These catalysts could have improved selectivity and efficiency in chemical reactions.
合成方法
DMAP is synthesized from 3,9-diazabicyclo(3.3.1)nonane and 3-(diethylamino)propyl chloride. The reaction takes place in the presence of triethylamine and is catalyzed by acetic anhydride. The product is then purified by recrystallization to obtain the trihydrochloride salt.
科学研究应用
DMAP is widely used in scientific research as a catalyst in various chemical reactions. It is commonly used in the synthesis of esters, amides, and lactams. DMAP is also used in the synthesis of pharmaceuticals and agrochemicals. It has been shown to be an effective catalyst for the acylation of amines, alcohols, and carboxylic acids.
属性
CAS 编号 |
101607-37-8 |
|---|---|
产品名称 |
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(diethylamino)propyl)-9-methyl-, trihydrochloride |
分子式 |
C15H34Cl3N3 |
分子量 |
362.8 g/mol |
IUPAC 名称 |
N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C15H31N3.3ClH/c1-4-17(5-2)10-7-11-18-12-14-8-6-9-15(13-18)16(14)3;;;/h14-15H,4-13H2,1-3H3;3*1H |
InChI 键 |
ZRFYWZVRTSQINE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
规范 SMILES |
CCN(CC)CCCN1CC2CCCC(C1)N2C.Cl.Cl.Cl |
同义词 |
N,N-diethyl-3-(9-methyl-7,9-diazabicyclo[3.3.1]non-7-yl)propan-1-amine trihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



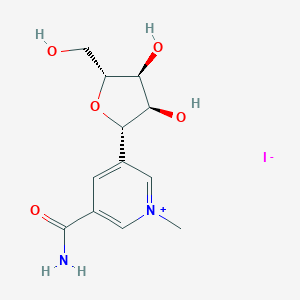
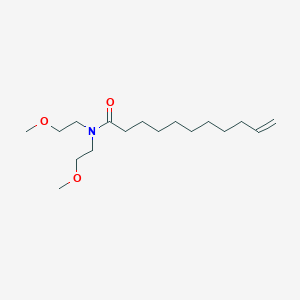
![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
